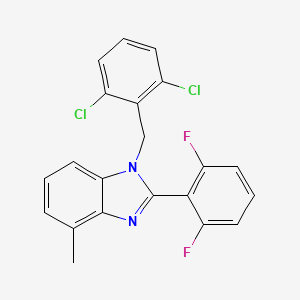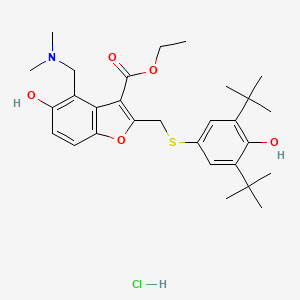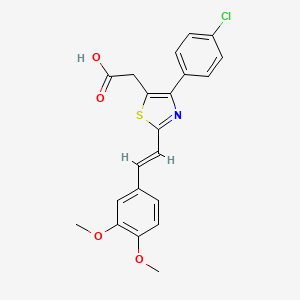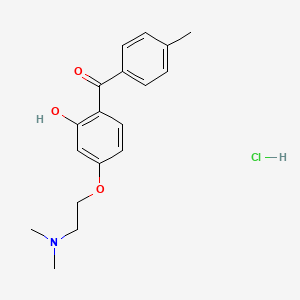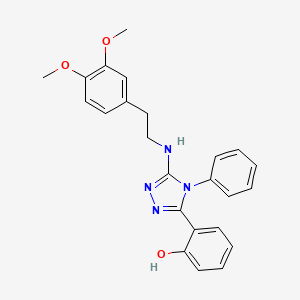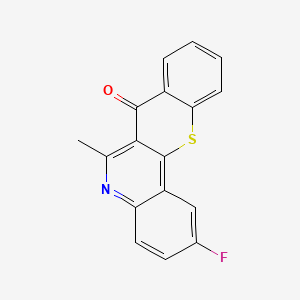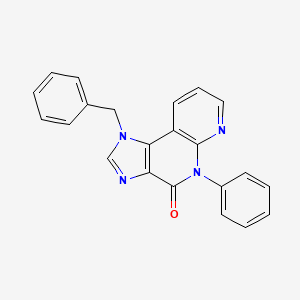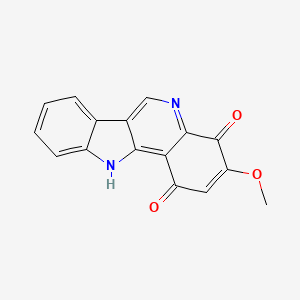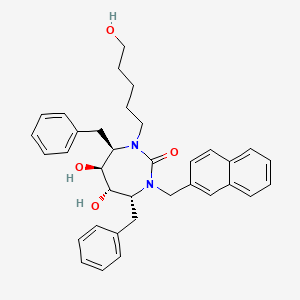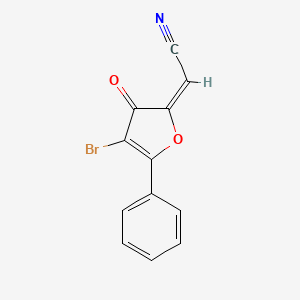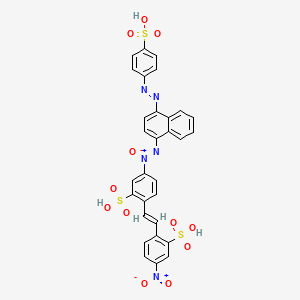
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to produce vivid and stable colors. The compound’s structure includes multiple functional groups, such as nitro, sulpho, azo, and azoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid involves several steps, including the formation of intermediate compounds. The process typically starts with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by sulphonation to add the sulpho groups. The azo coupling reaction is then performed to link the aromatic rings through an azo bond. Finally, the azoxy group is introduced through an oxidation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reactions are typically conducted at elevated temperatures and pressures to ensure high yields and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile and printing industries for dyeing fabrics and producing colored inks.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The azo and azoxy groups are responsible for its color properties, as they absorb specific wavelengths of light. The nitro and sulpho groups contribute to its solubility and reactivity. The compound can form complexes with metal ions, which enhances its stability and color intensity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)azo-1-naphthol-4-sulphonic acid
- 4-Nitro-2-sulphophenylazo-1-naphthol
- 4-Nitro-2-sulphophenylazo-1-naphthylamine
Uniqueness
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid is unique due to its combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo multiple types of reactions and form stable complexes makes it valuable in various applications.
Properties
CAS No. |
93964-16-0 |
|---|---|
Molecular Formula |
C30H21N5O12S3 |
Molecular Weight |
739.7 g/mol |
IUPAC Name |
[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-oxido-[4-[(4-sulfophenyl)diazenyl]naphthalen-1-yl]iminoazanium |
InChI |
InChI=1S/C30H21N5O12S3/c36-34(33-28-16-15-27(25-3-1-2-4-26(25)28)32-31-21-9-13-24(14-10-21)48(39,40)41)22-11-7-19(29(17-22)49(42,43)44)5-6-20-8-12-23(35(37)38)18-30(20)50(45,46)47/h1-18H,(H,39,40,41)(H,42,43,44)(H,45,46,47)/b6-5+,32-31?,34-33? |
InChI Key |
IUSUWEJHIKCWJQ-QRRHMJGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N=NC5=CC=C(C=C5)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N=NC5=CC=C(C=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


